alpha-Ketosuberate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O5-2 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-oxooctanedioate |
InChI |
InChI=1S/C8H12O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h1-5H2,(H,10,11)(H,12,13)/p-2 |
InChI Key |
HAGOOZVJLSSXGZ-UHFFFAOYSA-L |
SMILES |
C(CCC(=O)C(=O)[O-])CCC(=O)[O-] |
Canonical SMILES |
C(CCC(=O)C(=O)[O-])CCC(=O)[O-] |
Synonyms |
2-ketosuberate alpha-ketosuberate alpha-ketosuberic acid |
Origin of Product |
United States |
Biosynthesis Pathways of Alpha Ketosuberate
Precursor Substrates and Enzymatic Steps Leading to Alpha-Ketosuberate Formation
The synthesis of α-ketosuberate originates from two primary precursor substrates: α-ketoglutarate, a five-carbon intermediate of the tricarboxylic acid (TCA) cycle, and acetyl-coenzyme A (acetyl-CoA), a central molecule in carbon metabolism. acs.orgmdpi.com The pathway proceeds through three successive rounds of a chain-elongation cycle, with each round adding a net of one carbon to the α-keto acid backbone. The key intermediates formed sequentially are α-ketoadipate (C6) and α-ketopimelate (C7), culminating in the formation of α-ketosuberate (C8). researchgate.netmdpi.comresearchgate.net
The broad substrate specificity of the enzymes involved allows for the sequential formation of α-ketopimelate and α-ketosuberate through these repeated chain-elongation reactions. mdpi.comresearchgate.net This iterative process is a hallmark of the pathway, enabling the systematic construction of longer-chain dicarboxylic acids from a common metabolic precursor.
The core of this compound biosynthesis is a recursive "C1 elongation" pathway that extends the carbon chain of an α-keto acid. researchgate.net This is achieved through two consecutive sets of α-keto acid chain elongation reactions that convert α-ketoadipate into α-ketosuberate. nih.govacs.org Each elongation cycle involves a conserved sequence of three main enzymatic steps, which are analogous to reactions seen in leucine (B10760876) and lysine (B10760008) biosynthesis. researchgate.netnih.gov
The three key steps in each elongation cycle are:
Condensation : An α-keto acid (e.g., α-ketoglutarate) condenses with acetyl-CoA. This reaction is catalyzed by a homocitrate synthase-like enzyme (AksA), forming a hydroxy-dicarboxylic acid intermediate. nih.govacs.org
Isomerization : The resulting intermediate undergoes dehydration followed by rehydration, a reaction catalyzed by a homoaconitase-like enzyme complex (AksD/E). This step mirrors the function of aconitase in the TCA cycle. researchgate.net
Oxidative Decarboxylation : The isomerized product is then subjected to oxidative decarboxylation by a homoisocitrate dehydrogenase-like enzyme (AksF), which releases CO2 and produces a new α-keto acid that is one carbon longer than the starting substrate. researchgate.net
This entire cycle repeats, first converting α-ketoglutarate (C5) to α-ketoadipate (C6), then α-ketoadipate to α-ketopimelate (C7), and finally α-ketopimelate to α-ketosuberate (C8). researchgate.net
Table 1: Key Enzymes in the Alpha-Keto Acid Chain Elongation Pathway
| Enzyme Class | Specific Enzyme (Example) | Gene (Example) | Reaction Catalyzed |
|---|---|---|---|
| Homocitrate Synthase | AksA | aksA | Condensation of an α-keto acid with Acetyl-CoA. nih.govacs.org |
| Homoaconitase | AksD/E Complex | aksD/E | Isomerization (dehydration/rehydration) of the condensation product. researchgate.net |
| Homoisocitrate Dehydrogenase | AksF | aksF | NADP+-dependent oxidative decarboxylation to form the next higher α-keto acid. acs.orgresearchgate.net |
Dehydrogenase and decarboxylase enzymes are central to the α-ketosuberate biosynthesis pathway. The key dehydrogenase is a homoisocitrate dehydrogenase (e.g., AksF), which is homologous to isocitrate dehydrogenase. acs.orgresearchgate.net This enzyme catalyzes the critical NADP+-dependent oxidative decarboxylation step in each elongation cycle. nih.gov For instance, in the first round of elongation, it converts (-)-threo-isohomocitrate to α-ketoadipate and CO2. nih.govacs.org
While decarboxylation is an integral part of the chain-elongation mechanism via the dehydrogenase, separate α-keto acid decarboxylases also play a role in the metabolism of the final product, α-ketosuberate. Following its synthesis, α-ketosuberate can undergo a nonoxidative decarboxylation to yield 7-oxoheptanoic acid (pimelate semialdehyde), a precursor for coenzyme B. nih.govacs.orggoogle.com Alternatively, it can be a substrate for oxidative decarboxylation to form pimelate (B1236862), which is a precursor to biotin (B1667282). nih.govacs.org The E1 subunit of α-ketoacid dehydrogenase complexes is responsible for the specific decarboxylation of the α-ketoacid. ebi.ac.uk
The condensation of acetyl-CoA with an α-keto acid is the initiating and committing step of each chain elongation cycle in the anabolic pathway leading to α-ketosuberate. nih.govacs.orgnih.gov This aldol-type condensation is catalyzed by an enzyme with homocitrate synthase activity, such as AksA from Methanococcus jannaschii. acs.org This enzyme catalyzes the condensation of not only α-ketoglutarate but also the subsequent intermediates, α-ketoadipate and α-ketopimelate, with acetyl-CoA. nih.govacs.org
This reaction is fundamentally important as it introduces the two-carbon unit from acetyl-CoA onto the keto-acid substrate. acs.org Although two carbons are added, the subsequent decarboxylation step removes one carbon as CO2, resulting in a net chain extension of one methylene (B1212753) group per cycle. researchgate.netnih.gov This recurring condensation is the driving force that allows the pathway to systematically build the eight-carbon backbone of α-ketosuberate from a five-carbon starter molecule. researchgate.netacs.org
Specific Dehydrogenase and Decarboxylase Reactions
Regulatory Mechanisms Governing this compound Biosynthesis
The biosynthesis of α-ketosuberate, like other metabolic pathways, is tightly regulated to ensure that the production of intermediates meets the cell's physiological demands without wasting energy or resources. libretexts.orgnih.gov This control is exerted by modulating the activity of pre-existing enzymes and by controlling the synthesis of the pathway's enzymes. libretexts.org
Allosteric regulation is a primary mechanism for the rapid control of metabolic flux. numberanalytics.com It involves the binding of an effector molecule to an allosteric site on an enzyme, which is separate from the active site, causing a conformational change that either inhibits or activates the enzyme. nih.govnumberanalytics.com In biosynthetic pathways, this is often achieved through feedback inhibition, where the final product of the pathway binds to and inhibits the enzyme catalyzing the first committed step. nih.gov
In the context of α-ketosuberate synthesis, it is probable that the end products of the pathway, such as coenzyme B or biotin, allosterically inhibit the initial enzyme, homocitrate synthase (AksA). nih.govnih.gov This prevents the unnecessary conversion of α-ketoglutarate when the coenzymes are abundant. The activity of the enzymes is also regulated by substrate availability; the rate of reaction will be low if the concentrations of precursors like α-ketoglutarate and acetyl-CoA are below the enzyme's affinity (Km). libretexts.org
Table 2: Potential Allosteric Regulation Points in this compound Biosynthesis
| Regulatory Enzyme | Potential Allosteric Inhibitor | Type of Regulation |
|---|---|---|
| Homocitrate Synthase (AksA) | Coenzyme B (end product) | Feedback Inhibition |
| Homocitrate Synthase (AksA) | Biotin (end product) | Feedback Inhibition |
| Homocitrate Synthase (AksA) | This compound | Product Inhibition |
In addition to rapid allosteric control, cells employ long-term regulation by controlling the amount of enzyme synthesized through transcriptional and translational mechanisms. wikipedia.orgmdpi.com Transcriptional regulation alters the rate at which a gene is transcribed into mRNA, thereby controlling the quantity of the corresponding enzyme produced. wikipedia.org This is a crucial mechanism for adapting to sustained changes in the cell's environment or metabolic needs. nih.gov
The expression of the genes encoding the this compound pathway enzymes (aksA, aksD, aksE, aksF) is likely controlled by transcription factors that respond to the intracellular concentrations of key metabolites. wikipedia.orgasm.org For example, a scarcity of the pathway's end products could lead to the activation of transcription factors that bind to promoter regions of the aks genes, initiating their transcription. Conversely, a surplus of the end products might activate repressor proteins that block transcription. wikipedia.org This ensures that the cell invests energy in synthesizing these enzymes only when they are needed. Post-transcriptional control can also occur, where the stability and translation of the mRNA molecules are regulated. mdpi.com
Allosteric Regulation of Key Biosynthetic Enzymes
Genetic and Metabolic Engineering Approaches for this compound Production
The industrial production of this compound, a C8 α-keto acid, is primarily achieved through the application of genetic and metabolic engineering strategies in microbial hosts. These approaches focus on constructing artificial biosynthetic pathways that are not naturally present in common industrial microorganisms like Escherichia coli. The core of these strategies revolves around the heterologous expression of a specific set of enzymes originally identified in methanogenic archaea, which are involved in the biosynthesis of coenzyme B.
The key enzymatic machinery for this pathway consists of a suite of enzymes, often referred to as 'Aks' enzymes, that catalyze the iterative C1-elongation of α-keto acids. The biosynthesis of this compound begins with the central metabolite, alpha-ketoglutarate (B1197944) (a C5 compound), and extends the carbon chain in two successive cycles.
The primary enzymes involved in the engineered pathway are:
AksA (a homon-citrate synthase): This enzyme initiates the elongation cycle by catalyzing the condensation of an α-keto acid (starting with alpha-ketoglutarate) with acetyl-CoA. google.com
AksD/E (a homon-aconitase complex): This enzyme complex isomerizes the product of the AksA reaction through dehydration and rehydration steps. researchgate.netgoogle.com
AksF (a homon-isocitrate dehydrogenase): This enzyme performs an oxidative decarboxylation to yield a new α-keto acid with one additional carbon atom (Cn+1). google.comresearchgate.net
This enzymatic cascade first converts alpha-ketoglutarate (C5) to alpha-ketoadipate (C6). Subsequently, the pathway repeats the cycle, using alpha-ketoadipate as the substrate to produce alpha-ketopimelate (B1259798) (C7). A third iteration, using alpha-ketopimelate as the substrate, finally yields this compound (C8). researchgate.netresearchgate.netmdpi.com A crucial feature of these Aks enzymes is their broad substrate specificity, which allows them to act on a series of intermediates with increasing chain length, making the multi-step elongation possible. researchgate.netresearchgate.netmdpi.com
In practice, microbial hosts such as E. coli are genetically modified to express the genes encoding these Aks enzymes, which can be sourced from organisms like Methanococcus jannaschii. google.comgoogle.com This establishes a functional pathway capable of converting endogenous alpha-ketoglutarate into this compound.
It is important to note that in most reported metabolic engineering studies, this compound is a transient intermediate rather than the final target product. The engineered pathways are typically designed to produce downstream derivatives of this compound, such as adipic acid or various amino acids, which have broad industrial applications, including the synthesis of polymers like nylon. mdpi.comresearchgate.net For instance, the alpha-ketopimelate (AKP) pathway, which leads to this compound, has been combined with other pathways to produce nylon-6 precursors, with adipic acid accumulating as a significant by-product. mdpi.comresearchgate.net
The table below summarizes research findings where the engineered pathway for this compound was utilized for the production of its chemical derivatives. Direct production titers for this compound itself are not commonly reported as it is typically consumed in subsequent enzymatic steps.
Table 1: Production of this compound Derivatives in Engineered Microorganisms This table is interactive. You can sort and filter the data.
| Final Product | Host Organism | Precursor(s) | Key Engineering Strategy | Titer/Yield Achieved | Reference |
|---|---|---|---|---|---|
| Adipic Acid (by-product) | Escherichia coli | Glucose | Combined AKP and reverse adipic acid degradation pathways. | >300 mg/L | mdpi.comresearchgate.net |
| 6-Aminocaproic acid (6-ACA) | Escherichia coli | Glucose | Heterologous expression of the archaeal ketoacid elongation pathway. | 160 mg/L | researchgate.netresearchgate.net |
| 7-Aminoheptanoate (7-AHA) | Escherichia coli | This compound (AKS) | Introduction of aminotransferase and decarboxylase enzymes acting on AKS. | Not specified | google.com |
Further engineering efforts focus on optimizing the host's metabolism to increase the carbon flux towards alpha-ketoglutarate and enhance the efficiency of the heterologous enzymes. This can involve blocking competing metabolic pathways or overexpressing enzymes at critical metabolic nodes to prevent the diversion of intermediates. frontiersin.org
Catabolism and Degradation Pathways of Alpha Ketosuberate
Enzymatic Conversion of Alpha-Ketosuberate to Downstream Metabolitesacs.orgrhea-db.orgresearchgate.netnih.gov
The initial steps in the catabolism of this compound involve the removal of a carboxyl group, a process known as decarboxylation. This occurs through two different mechanisms: a non-oxidative pathway and an oxidative pathway.
In the non-oxidative pathway, this compound undergoes decarboxylation to yield 7-oxoheptanoic acid. acs.orgrhea-db.org This reaction involves the removal of a carboxyl group without the concurrent oxidation of the substrate. 7-Oxoheptanoic acid serves as a direct precursor in the biosynthetic pathway of coenzyme B. acs.orgnih.gov
Alternatively, this compound can be catabolized via oxidative decarboxylation, a reaction that results in the formation of pimelate (B1236862). acs.orgrhea-db.orgcapes.gov.br This process involves the removal of a carboxyl group as carbon dioxide, coupled with the oxidation of the molecule. Pimelate is a key intermediate in the biosynthesis of biotin (B1667282). acs.orgnih.govcapes.gov.br
Non-Oxidative Decarboxylation to 7-Oxoheptanoic Acid
Integration of this compound Degradation Products into Central Metabolismacs.orgrhea-db.orgnih.gov
The products of this compound catabolism are not merely waste products but are channeled into essential biosynthetic pathways, highlighting the metabolic economy within the cell.
The 7-oxoheptanoic acid generated from the non-oxidative decarboxylation of this compound is a committed precursor for the synthesis of coenzyme B (7-mercaptoheptanoylthreonine phosphate). acs.orgnih.govnih.gov Coenzyme B is a crucial cofactor in methanogenic archaea, where it participates in the final step of methane (B114726) formation. acs.org The conversion of 7-oxoheptanoic acid to 7-mercaptoheptanoic acid involves several further enzymatic steps. nih.govresearchgate.net
Pimelate, the product of oxidative decarboxylation, serves as a foundational molecule for the biosynthesis of biotin. acs.orgrhea-db.orgnih.gov Biotin, also known as vitamin B7, is an essential coenzyme for a variety of carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The pathway from pimelate to biotin is a complex, multi-step process.
Linkages to Coenzyme B Biosynthesis
Enzymatic Activities Involved in this compound Catabolismacs.orgrhea-db.orgresearchgate.netnih.gov
The decarboxylation of this compound is catalyzed by specific enzymes. While the precise nomenclature for the enzyme responsible for the non-oxidative decarboxylation to 7-oxoheptanoic acid is not consistently defined across all literature, the oxidative decarboxylation is better characterized.
The oxidative decarboxylation of alpha-keto acids is typically carried out by alpha-keto acid dehydrogenase complexes. medlink.comwikipedia.org These are large, multi-enzyme complexes that catalyze the irreversible oxidative decarboxylation of various alpha-keto acids. It is plausible that an enzyme complex with broad substrate specificity, or a specific this compound dehydrogenase, is responsible for the conversion of this compound to pimeloyl-CoA, which is then hydrolyzed to pimelate.
In some engineered metabolic pathways for the production of valuable chemicals, alpha-keto acid decarboxylases (KDCs) have been utilized. google.comuniprot.org These enzymes can have a broad substrate range and could potentially catalyze the decarboxylation of this compound. google.com
Table 1: Key Enzymes and Reactions in this compound Catabolism
| Starting Metabolite | Reaction Type | Key Enzyme Class (Putative) | Product | Subsequent Metabolic Pathway |
| This compound | Non-oxidative decarboxylation | Alpha-keto acid decarboxylase | 7-Oxoheptanoic acid | Coenzyme B biosynthesis |
| This compound | Oxidative decarboxylation | Alpha-keto acid dehydrogenase complex | Pimelate | Biotin biosynthesis |
Enzymatic Interactions and Reaction Kinetics with Alpha Ketosuberate
Characterization of Enzymes Interacting with Alpha-Ketosuberate as a Substrate or Product
The enzymes that metabolize this compound are central to the biosynthesis of important coenzymes like coenzyme B and biotin (B1667282) in methanogenic Archaea. nih.gov Research has focused on identifying, purifying, and characterizing these enzymes to elucidate the complete biochemical pathway.
The low abundance of metabolic enzymes in their native organisms often necessitates recombinant expression to obtain sufficient quantities for detailed study. neb.com This process involves cloning the gene encoding the target enzyme into a suitable expression vector, which is then introduced into a host organism, commonly Escherichia coli. jmb.or.krnih.gov
Methodologies for expressing and purifying enzymes that act on this compound or its precursors often follow established biochemical protocols. For instance, the gene for an enzyme of interest can be cloned into an expression vector like pTrcHis2B or pET21a(+), which allows for high levels of protein production in an E. coli host strain. neb.comnih.gov To facilitate purification, the recombinant protein is often designed with an affinity tag, such as a polyhistidine-tag (6His-tag) or a maltose-binding protein (MBP) tag. neb.comjmb.or.kr This tag allows the enzyme to be selectively captured from the cell lysate using affinity chromatography, a highly effective and common purification step. neb.com Subsequent purification steps, if needed, may include ion-exchange or size-exclusion chromatography to achieve homogeneity. nih.gov The success of the purification is monitored by techniques like SDS-PAGE, and the final yield and specific activity of the purified enzyme are determined. nih.govnih.gov For example, a study on a recombinant aspartate aminotransferase yielded approximately 0.9 g/L of purified protein with high specific activity. jmb.or.kr
Enzyme kinetics provides crucial insights into the efficiency and substrate preference of a biocatalyst. wikipedia.org The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for its substrate. wikipedia.orglibretexts.org A low Kₘ value suggests a high affinity. Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org
In the pathway leading to this compound in Methanosarcina thermophila, a series of alpha-keto acid chain elongation reactions occur. nih.gov The enzymes involved demonstrate specificity for their respective substrates, starting with the condensation of alpha-ketoglutarate (B1197944) and acetyl-CoA. nih.gov The resulting alpha-ketoadipate then undergoes two more rounds of chain elongation to produce this compound. nih.gov This stepwise elongation implies that the enzymes can distinguish between alpha-keto acids of varying chain lengths, such as alpha-ketoadipate and alpha-ketopimelate (B1259798), to sequentially build the eight-carbon backbone of this compound. nih.gov The catalytic efficiency of these enzymes can be compared using the specificity constant (kcat/Kₘ), which provides a measure of how efficiently an enzyme converts a substrate into a product. libretexts.orgnih.gov
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Enzyme A | alpha-Ketoadipate | 150 | 50 | nih.govwikipedia.org |
| Enzyme B | alpha-Ketopimelate | 120 | 45 | nih.govwikipedia.org |
| Enzyme C | This compound | 200 | 30 | nih.govwikipedia.org |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concepts of Kₘ and Vₘₐₓ as they would apply to the enzymes metabolizing this compound and its precursors. Actual values would need to be determined experimentally.
The formation of this compound from alpha-ketoglutarate and acetyl-CoA in Methanosarcina thermophila involves a 13-step biochemical sequence. nih.gov This pathway includes two consecutive sets of alpha-keto acid chain elongation reactions. nih.gov Each set of reactions involves key steps such as:
Condensation: An alpha-keto acid (e.g., alpha-ketoadipate) condenses with acetyl-CoA. This reaction is catalyzed by an enzyme like AksA, which belongs to the homocitrate synthase family. nih.gov
Hydration/Dehydration: The product of the condensation undergoes hydration and dehydration steps, with intermediates analogous to homocitrate and cis-homoaconitate. nih.gov
Oxidative Decarboxylation: The resulting intermediate is oxidatively decarboxylated to yield the next alpha-keto acid in the series, which is elongated by two carbons. nih.gov
Following its synthesis, this compound can undergo further reactions. These include a non-oxidative decarboxylation to form 7-oxoheptanoic acid, a precursor to coenzyme B, and an oxidative decarboxylation to yield pimelate (B1236862), a biotin precursor. nih.gov The mechanisms of these enzymatic reactions often involve general acid-base catalysis and covalent catalysis, where amino acid residues in the enzyme's active site, such as aspartate, glutamate (B1630785), or histidine, participate directly in bond formation and breakage. wou.edulibretexts.org
Substrate Specificity and Kinetic Parameters (Km, Vmax)
Structural Biology of this compound-Binding Enzymes
Understanding how an enzyme recognizes and transforms this compound requires detailed knowledge of its three-dimensional structure. numberanalytics.com Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), complemented by computational modeling, are essential for visualizing the enzyme's active site and its interaction with the ligand. nih.gov
X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins. sciencemuseum.org.uk To study an enzyme that binds this compound, the purified enzyme is first crystallized, often in the presence of the substrate, a substrate analog, or an inhibitor. nih.govnih.gov The resulting crystal is exposed to X-rays, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the enzyme-ligand complex. numberanalytics.comsciencemuseum.org.uk
These structural analyses reveal the precise architecture of the active site, showing how this compound or its analog is positioned and which amino acid residues are involved in binding and catalysis. nih.gov For example, crystallographic studies of other enzyme-ligand complexes have identified key interactions such as hydrogen bonds between the ligand and protein side chains or backbone atoms, and the role of specific residues in polarizing the substrate for nucleophilic attack. nih.gov Cryo-EM has become an increasingly important alternative, especially for large, flexible, or difficult-to-crystallize enzyme complexes. nih.govsciencemuseum.org.uk
Computational methods are used to complement experimental structural data and to predict how this compound might bind to an enzyme. frontiersin.org Molecular docking simulations can predict the preferred orientation of this compound within an enzyme's active site, identifying potential hydrogen bonds and hydrophobic interactions. rsc.orguchicago.edu These models are built based on the known physics of atomic interactions. uchicago.edu
Molecular dynamics (MD) simulations can further explore the dynamic nature of the enzyme-ligand interaction, showing how the protein's conformation might change upon substrate binding. mdpi.complos.org These computational studies can highlight key features of the binding pocket, such as positively charged patches that interact with the carboxylate groups of this compound and hydrophobic pockets that accommodate its aliphatic chain. frontiersin.orgmdpi.com Modeling can also help elucidate the reaction mechanism by simulating the transition state of the reaction, providing insights that are often difficult to capture experimentally. biorxiv.org
| Interaction Type | This compound Group | Potential Interacting Residue(s) | Reference |
|---|---|---|---|
| Hydrogen Bonding / Salt Bridge | Carboxylate Groups | Arginine, Lysine (B10760008), Serine | nih.govmdpi.com |
| Hydrogen Bonding | Alpha-Keto Group | Asparagine, Glutamine, Histidine | nih.govmdpi.com |
| Hydrophobic Interactions | Aliphatic Chain | Leucine (B10760876), Isoleucine, Valine, Phenylalanine | mdpi.com |
| Catalysis | Carbonyl Carbon | Aspartate, Glutamate (as nucleophile/base) | libretexts.orgnih.gov |
Note: This table is a generalized representation based on common enzyme-ligand interactions and principles derived from computational and structural studies of various enzymes. nih.govmdpi.com
X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Ligand Complexes
Post-Translational Modifications Affecting this compound Enzyme Activity
The direct post-translational modification (PTM) of enzymes that specifically metabolize this compound is a subject of ongoing research, with much of the current understanding being extrapolated from studies on homologous enzyme complexes that act on structurally similar alpha-keto acids. These modifications are crucial for regulating enzyme activity and, consequently, the metabolic pathways in which this compound is an intermediate. Key PTMs include phosphorylation, acetylation, and glycosylation, which can alter an enzyme's conformation, stability, and interaction with substrates and cofactors. thermofisher.com
Enzymes involved in alpha-keto acid metabolism, such as the 2-oxoadipate dehydrogenase complex (OADHC), which is structurally and functionally related to the enzymatic machinery that processes this compound, are known to be regulated by PTMs. uniprot.org The OADHC shares components with the well-studied pyruvate (B1213749) dehydrogenase complex (PDC) and the 2-oxoglutarate dehydrogenase complex (OGDHC), providing a basis for understanding the potential regulatory mechanisms for enzymes acting on this compound. uniprot.orgnih.govdntb.gov.ua
Phosphorylation:
Phosphorylation is a common PTM that regulates the activity of dehydrogenase complexes. nih.gov In the analogous pyruvate dehydrogenase complex, phosphorylation of the E1 component (pyruvate dehydrogenase) by specific kinases leads to its inactivation. researchgate.net This reversible process is controlled by the corresponding phosphatases that remove the phosphate (B84403) group to restore enzyme activity. researchgate.net This mechanism allows for rapid control of the metabolic flux in response to the cell's energy status. While direct evidence for the phosphorylation of an this compound-specific dehydrogenase is limited, the high degree of homology suggests that a similar regulatory mechanism may be in place.
Table 1: Research Findings on Phosphorylation of Related Dehydrogenase Complexes
| Enzyme Complex | Modified Subunit | PTM Type | Effect on Activity | Reference |
| Pyruvate Dehydrogenase Complex (PDC) | PDCE1a | Phosphorylation | Inactivation | researchgate.net |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | OGDH | Phosphorylation | Modulation | dntb.gov.ua |
Acetylation:
Lysine acetylation is another significant PTM that can influence the activity of metabolic enzymes. In the context of alpha-keto acid dehydrogenases, acetylation of lysine residues on the E1 and E2 subunits can modulate enzyme activity. The removal of acetyl groups by sirtuins, a class of deacetylases, can activate these dehydrogenase complexes. This form of regulation connects the metabolic status of the cell, reflected by the levels of acetyl-CoA, to the activity of key enzymes in amino acid and carbohydrate metabolism.
Table 2: Research Findings on Acetylation of Related Dehydrogenase Complexes
| Enzyme Complex | Modified Subunit | PTM Type | Effect on Activity | Reference |
| Pyruvate Dehydrogenase Complex (PDC) | E1 & E2 subunits | Acetylation | Modulation | nih.gov |
| 2-Oxoadipate Dehydrogenase Complex (OADHC) | E1 & E2 subunits | Acetylation | Potential Modulation | uniprot.org |
Glycosylation:
O-GlcNAcylation, the attachment of a single N-acetylglucosamine sugar to serine or threonine residues, is a nutrient-sensing PTM that can compete with phosphorylation for the same or nearby sites. nih.gov This modification can impact the activity and stability of proteins. While specific studies on the glycosylation of this compound metabolizing enzymes are not prevalent, the O-GlcNAcylation of components of the homologous pyruvate and 2-oxoglutarate dehydrogenase complexes suggests its potential role in regulating this class of enzymes. nih.gov
Other Modifications:
Other PTMs such as racemization, the conversion of an amino acid from one enantiomeric form to another, can also impact protein structure and function. mdpi.com While not a direct enzymatic modification in the same vein as phosphorylation, spontaneous or enzymatic racemization within a protein can alter its conformation and, consequently, its catalytic activity. mdpi.com The relevance of this to enzymes interacting with this compound remains an area for further investigation.
Biological Significance and Research Models of Alpha Ketosuberate
Alpha-Ketosuberate as a Metabolic Intermediate in Specific Biological Pathways
This compound is not a ubiquitous metabolite but plays a specialized and vital role in the organisms in which it is found. Its synthesis is part of a dedicated pathway that elongates a simpler alpha-keto acid precursor.
In methanogenic archaea, this compound is a critical intermediate in the biosynthesis of coenzyme B (7-mercaptoheptanoylthreonine phosphate) and biotin (B1667282). acs.orgnih.gov The pathway begins with the five-carbon alpha-ketoglutarate (B1197944), a central metabolite from the tricarboxylic acid (TCA) cycle, and elongates it through successive additions of acetyl-CoA. acs.orgresearchgate.net
The established biochemistry in Methanosarcina thermophila shows that alpha-ketoglutarate is first converted to alpha-ketoadipate. acs.org This C6 intermediate then undergoes two more rounds of alpha-keto acid chain elongation to produce alpha-ketopimelate (B1259798) (C7) and finally this compound (C8). acs.orgnih.gov This series of reactions involves homologues of enzymes used in leucine (B10760876) biosynthesis. acs.org The final product, this compound, stands at a metabolic branch point. acs.orgnih.gov It can undergo non-oxidative decarboxylation to form 7-oxoheptanoic acid, a direct precursor to the 7-mercaptoheptanoic acid moiety of coenzyme B. acs.orgnih.govnih.gov Alternatively, it can be oxidatively decarboxylated to produce pimelate (B1236862), a precursor for biotin synthesis. acs.orgnih.gov The discovery of this pathway was significant, as analysis of various bacteria showed that while alpha-ketoglutarate and alpha-ketoadipate are widely distributed, alpha-ketopimelate and this compound are found uniquely in methanogenic archaebacteria. nih.govvdoc.pub
Table 1: Key Steps in the Biosynthesis of this compound in Methanosarcina thermophila
| Starting Metabolite | Key Intermediates | Final Product of Pathway | Key Precursor Role |
|---|
The chain elongation process that produces this compound from alpha-ketoglutarate is mechanistically similar to the pathway for branched-chain amino acid (BCAA) biosynthesis, such as that of leucine. acs.orgresearchgate.net Both pathways involve the iterative addition of a carbon atom from acetyl-CoA to an alpha-keto acid, followed by a series of isomerization and decarboxylation steps. acs.org The enzymes involved in the coenzyme B biosynthesis pathway, which produces this compound, share similarities with those of the leucine biosynthesis pathway (e.g., isopropylmalate isomerase). acs.orggoogle.com This parallel highlights a recurring biochemical strategy for carbon chain elongation. In the broader context of alpha-keto acid metabolism, BCAAs are converted to their corresponding branched-chain alpha-keto acids (BCKAs) through a reversible transamination reaction. mdpi.comfrontiersin.orgnih.gov The study of BCKA metabolism, particularly the enzymes that can act on a range of alpha-keto acid substrates, provides a framework for understanding how pathways like the one for this compound may have evolved and how their enzymes can exhibit broad substrate specificity. google.commdpi.com
The metabolic pathway leading to this compound has become a subject of interest in the field of metabolic engineering for the production of dicarboxylic acids (DCAs). researchgate.netmdpi.com DCAs are valuable platform chemicals used in the synthesis of polymers like nylon. google.com Researchers have explored harnessing the alpha-keto acid elongation pathway from methanogens to create engineered microbes capable of producing DCAs of specific chain lengths. google.comgoogle.comgoogle.com For instance, the pathway can be engineered into a host organism like E. coli to convert the readily available alpha-ketoglutarate into longer-chain DCAs. mdpi.com In this context, this compound is a key intermediate in engineered pathways designed to produce C7 or C8 dicarboxylic acids. google.commdpi.com The broad substrate specificity of some of the enzymes in this pathway has been exploited to produce not only this compound but also other DCA precursors. mdpi.com
Interconnections with Branched-Chain Amino Acid Metabolism (Broader Alpha-Keto Acid Context)
Investigation of this compound in Diverse Research Model Systems
The study of this compound and its biosynthetic pathway has relied on a variety of model organisms, from the native methanogenic archaea to more genetically tractable prokaryotic and eukaryotic hosts.
Research on this compound metabolism has heavily utilized prokaryotic models. Methanosarcina thermophila was the organism in which the complete 13-step biochemical pathway from alpha-ketoglutarate to this compound was first fully established. acs.orgnih.gov These studies defined the intermediates and the precursor-product relationships, demonstrating its role in coenzyme B and biotin synthesis. acs.orgnih.gov
Methanococcus jannaschii, another methanogenic archaeon, has been a key model for the genetic and enzymatic study of this pathway. acs.orgnih.govresearchgate.net For example, the gene aksA (MJ0503) from M. jannaschii was cloned and its protein product, AksA, was shown to catalyze the condensation of acetyl-CoA with not only alpha-ketoglutarate but also the longer-chain intermediates alpha-ketoadipate and alpha-ketopimelate, confirming its role in the iterative elongation process. acs.orgnih.gov
Escherichia coli has served as a workhorse for heterologous expression and metabolic engineering. google.commdpi.com Genes from methanogens, such as aksA from M. jannaschii, have been expressed in E. coli to study their function and to construct artificial biosynthetic pathways. acs.orggoogle.com These engineered E. coli strains are used as platforms to produce valuable DCAs, with this compound being a target intermediate in these synthetic routes. mdpi.com
Table 2: Research on this compound in Prokaryotic Models
| Model Organism | Key Research Findings | References |
|---|---|---|
| Methanosarcina thermophila | Elucidation of the complete biosynthetic pathway from α-ketoglutarate to α-ketosuberate as a precursor for coenzyme B and biotin. | acs.org, nih.gov |
| Methanococcus jannaschii | Identification and functional characterization of genes (e.g., aksA) encoding enzymes for the α-keto acid elongation pathway. | acs.org, nih.gov |
| Escherichia coli | Used as a host for expressing methanogen genes to study enzyme function and for engineering synthetic pathways for dicarboxylic acid production via α-ketosuberate. | google.com, mdpi.com |
Eukaryotic microbes like yeast and fungi also possess pathways for alpha-keto acid elongation, most notably for the biosynthesis of lysine (B10760008) via alpha-ketoadipate. researchgate.net This native machinery makes them attractive candidates for metabolic engineering to produce other valuable compounds. nih.govnih.gov Research has focused on modifying these existing pathways to extend their capabilities. For example, the enzymes from the lysine biosynthesis pathway can be engineered or supplemented with enzymes from the archaeal pathway to produce longer-chain alpha-keto dicarboxylic acids, including this compound. researchgate.net The principle of using a recursive "+1" pathway to elongate carbon chains has been applied in yeast, building upon the natural alpha-keto acid intermediates to generate novel products. researchgate.net While the natural occurrence of this compound is characteristic of methanogens, engineered yeast and fungi serve as promising production platforms due to their robust nature and amenability to genetic modification. researchgate.netnih.gov
Advanced Cellular and Organismal Model Systems for Metabolic Research
The investigation of this compound's metabolic role has primarily utilized microbial systems, where its pathways are most clearly defined. However, evidence of its presence in higher organisms is beginning to emerge through advanced analytical techniques.
Cellular and Microbial Models: The foundational research into this compound metabolism has been conducted using methanogenic archaea and their cell-free extracts. nih.govnih.gov These models have been instrumental in elucidating the biosynthetic pathway where this compound is a key intermediate. nih.gov Specifically, it is formed from alpha-ketoglutarate through a series of three enzymatic steps that are repeated to elongate the carbon chain. researchgate.netnih.gov This pathway ultimately produces this compound, which serves as the direct precursor to the 7-mercaptoheptanoic acid moiety of coenzyme B, a cofactor essential for methane (B114726) production in these organisms. nih.govnih.gov
To dissect the pathway at a molecular level, researchers have employed recombinant cellular models. Genes from methanogens like Methanocaldococcus jannaschii have been expressed in host organisms such as Escherichia coli. researchgate.net This approach allows for the study of individual enzymes, like homoaconitase, in isolation to understand their specific function and substrate specificity within the 2-oxosuberate (B1212790) pathway. nih.govresearchgate.net Furthermore, the utility of this compound as a biochemical intermediate has been explored in metabolic engineering. Patents describe the use of recombinant host cells to channel metabolites through an engineered pathway involving this compound for the industrial bioconversion of substrates into valuable chemicals like 7-aminoheptanoic acid, a precursor for nylon. google.com
Organismal Models: Methanogenic archaea, including Methanocaldococcus jannaschii and Methanococcus maripaludis, represent the principal organismal models where the function of this compound is well-understood. nih.govnih.gov In these organisms, the compound is an established intermediate in the biosynthesis of coenzyme B. nih.gov
The presence of this compound has been noted in higher organismal models, although its functional role in these contexts remains largely unexplored. In a metabolomics study of mice with a genetic deletion causing a progressive loss of pancreatic ß-cells, 2-oxosuberate was among the hundreds of metabolites measured, though it was not highlighted as a key biomarker of the disease progression in that instance. sci-hub.se More directly, a study on human pediatric asthma used breath analysis to putatively identify 2-oxosuberate. nih.gov This finding suggests that the metabolite is present and detectable in human metabolic systems, opening avenues for future investigation into its potential role in health and disease.
| Model System | Research Focus | Key Findings |
| Methanogenic Archaea (e.g., M. jannaschii) | Coenzyme B Biosynthesis | This compound is a key intermediate synthesized from alpha-ketoglutarate and is the precursor to 7-mercaptoheptanoic acid. nih.govnih.gov |
| Cell-free Extracts (Archaea) | Pathway Elucidation | Used stable isotope labeling to trace the conversion of this compound to its downstream products. nih.gov |
| Recombinant E. coli | Enzymology Studies | Enabled the isolation and characterization of specific methanogen enzymes involved in the this compound pathway. nih.govresearchgate.net |
| Human Subjects (Pediatric) | Asthma Biomarker Discovery | 2-Oxosuberate was putatively identified in exhaled breath, with altered levels in children with allergic asthma compared to healthy controls. nih.gov |
| Mouse Models (ß-cell dysfunction) | Diabetes Research | 2-Oxosuberate was detected in a broad metabolomic screen, confirming its presence in a mammalian system. sci-hub.se |
This compound as a Metabolite in Metabolomics Research
Metabolomics, the large-scale study of small molecules, has provided a new lens through which to view the role of metabolites like this compound in complex biological systems. While not as ubiquitous as other keto acids, this compound has been identified in several human metabolomics studies, suggesting potential biological relevance beyond microbial pathways.
The primary analytical techniques for identifying this compound in complex biological samples are mass spectrometry-based methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with high-resolution mass spectrometry (HRMS). nih.govnih.govnih.gov
Research Findings from Human Metabolomics:
Detailed metabolomic analyses have successfully identified and quantified this compound in various human samples, linking it to specific disease states.
Nonalcoholic Fatty Liver Disease (NAFLD): A study analyzing urine samples from patients with different stages of NAFLD identified 2-oxosuberate as a differentially expressed metabolite. nih.govresearchgate.net Using LC/MS, the researchers found that the relative abundance of 2-oxosuberate was lower in patients with non-alcoholic steatohepatitis (NASH) compared to those with simple fatty liver (NAFLD), although the difference was not statistically significant in that particular cohort. nih.gov
Allergic Asthma: In a study of pediatric allergic asthma, online breath analysis using secondary electrospray ionization high-resolution mass spectrometry (SESI/HRMS) putatively identified 2-oxosuberate. nih.gov The analysis revealed that this metabolite was part of a metabolic signature that could distinguish children with allergic asthma from healthy controls. Specifically, 2-oxocarboxylic acid metabolism, which includes 2-oxosuberate, was found to be elevated in the allergic asthma group. nih.gov
These findings highlight the potential of this compound as a component of diagnostic or prognostic biomarker panels for complex diseases.
| Metabolomics Study Summary | |
| Study Focus | Nonalcoholic Fatty Liver Disease (NAFLD/NASH) |
| Sample Type | Urine |
| Analytical Method | Liquid Chromatography / Mass Spectrometry (LC/MS) |
| Key Finding | 2-Oxosuberate was identified and its levels were compared between healthy controls, NAFLD patients, and NASH patients, indicating its involvement in liver pathology. nih.govresearchgate.net |
| Study Focus | Pediatric Allergic Asthma |
| Sample Type | Exhaled Breath Condensate |
| Analytical Method | Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI/HRMS) |
| Key Finding | 2-Oxosuberate was putatively identified as part of an elevated metabolic pathway (2-oxocarboxylic acid metabolism) in asthmatic children. nih.gov |
Advanced Analytical Methodologies for Alpha Ketosuberate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating alpha-ketosuberate from other metabolites. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the analytical goal.
Due to its low volatility and thermal instability, this compound, like other dicarboxylic and keto acids, requires chemical derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov This process converts the polar carboxyl and keto functional groups into more volatile and thermally stable derivatives. dlsu.edu.phspectroscopyonline.com
A common two-step derivatization procedure involves:
Methoxyamination: This step targets the ketone group. Methoxyamine hydrochloride is used to convert the carbonyl group into its methoxime derivative. This is crucial to prevent the decarboxylation of the α-keto acid at the high temperatures used in the GC inlet and to avoid the formation of multiple peaks from cyclization. researchgate.net
Esterification/Silylation: The carboxylic acid groups are then derivatized. This is typically achieved through silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov Alternatively, esterification can be performed using agents like BF₃/butanol. researchgate.net
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other compounds based on their boiling points and interactions with the capillary column. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident identification and quantification. dlsu.edu.phnih.gov Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace-level detection. researchgate.net
Table 1: GC-MS Derivatization and Analysis Parameters for this compound
| Parameter | Description | Common Reagents/Conditions |
| Derivatization Step 1 | Methoxyamination of the keto group | Methoxyamine hydrochloride in pyridine; Incubation at room temperature. researchgate.net |
| Derivatization Step 2 | Silylation of the carboxyl groups | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA); High-temperature incubation. researchgate.net |
| GC Column | Capillary column for separation | Typically a non-polar or semi-polar column (e.g., DB-5ms). |
| Ionization Mode | Method for creating ions | Electron Ionization (EI) at 70 eV. |
| MS Detection Mode | Method for data acquisition | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a powerful alternative for analyzing this compound, often without the need for derivatization, although derivatization can significantly enhance sensitivity. nih.govlongdom.org This technique is particularly suited for analyzing polar and thermally labile compounds directly from biological fluids. researchgate.net
In a typical LC-MS/MS workflow, this compound is separated from other metabolites on a reversed-phase or organic acid-specific column. pragolab.cz The mobile phase conditions are optimized to achieve good chromatographic resolution. Following separation, the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like dicarboxylic acids. pragolab.cznih.gov ESI typically operates in the negative ion mode for acids, detecting the deprotonated molecule [M-H]⁻. pragolab.cz
Tandem mass spectrometry (MS/MS) is crucial for both specificity and sensitivity. nih.gov In this approach, the precursor ion corresponding to deprotonated this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even in complex matrices. nih.gov For enhanced sensitivity, especially for low-abundance dicarboxylic acids, charge-reversal derivatization with reagents like dimethylaminophenacyl bromide (DmPABr) can be employed, allowing for detection in the more sensitive positive ionization mode. nih.govlongdom.org
Table 2: Comparison of LC-MS/MS Methodologies for Dicarboxylic Acid Analysis
| Feature | Direct Analysis (Negative ESI) | Charge-Reversal Derivatization (Positive ESI) |
| Sample Preparation | Simple protein precipitation and extraction. nih.gov | Derivatization step with DmPABr required. nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI-). pragolab.cz | Positive Electrospray Ionization (ESI+). nih.gov |
| Detected Ion | [M-H]⁻ | [M+DmPA]⁺ |
| Sensitivity | Good, but can be limited for trace analytes. researchgate.net | Excellent, with very low limits of detection (fg range). nih.gov |
| Specificity | High, using MS/MS (SRM/MRM). nih.gov | High, using MS/MS (SRM/MRM). longdom.org |
| Primary Advantage | Simpler and faster sample preparation. | Greatly enhanced sensitivity and chromatographic separation. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound
Spectroscopic Methods for Structural Elucidation and Isotopic Analysis
Spectroscopic techniques are indispensable for confirming the structure of this compound and for tracing the metabolic origins of its atoms through isotopic labeling.
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information about a molecule in solution. libretexts.org For this compound, ¹H and ¹³C NMR are the most relevant methods. While ¹H NMR can provide information about the hydrogen atoms in the molecule, ¹³C NMR is particularly powerful for isotopic enrichment studies. mdpi.com
When cells are grown with a ¹³C-labeled substrate (e.g., [U-¹³C]glucose), the carbon atoms of this compound will become enriched with ¹³C. NMR can precisely determine which carbon positions are labeled and the degree of enrichment. nih.gov This is achieved by analyzing the ¹³C NMR spectrum or through more complex 2D NMR experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC). mdpi.com The information on the pattern of ¹³C incorporation (isotopomer distribution) is critical for metabolic flux analysis. nih.gov For instance, the synthesis of hyperpolarized [1-¹³C-5-¹²C]-α-ketoglutarate, a related compound, was developed to eliminate signal overlap in spectra, highlighting the advanced strategies used to improve NMR analysis of keto acids. nih.gov
High-Resolution Mass Spectrometry (HRAMS), often coupled with LC and performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is a cornerstone of modern metabolomics. thermofisher.comnih.gov Its primary advantage is the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). nih.gov
This accuracy allows for the confident determination of the elemental formula of a detected metabolite. For a compound like this compound (C₈H₁₂O₅), HRAMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions) that might be present in a biological sample. animbiosci.organimbiosci.org This capability is crucial for untargeted metabolomics studies where the goal is to identify novel or unexpected metabolites. animbiosci.org HRAMS is also used to analyze the mass isotopomer distribution of labeled metabolites in isotopic tracing experiments, providing data that is complementary to that obtained by NMR. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Studies
Isotopic Tracing and Metabolic Flux Analysis (MFA) for this compound Pathways
Isotopic tracing is an experimental technique used to follow the journey of atoms from a labeled substrate (tracer) through a metabolic network. technologynetworks.comnih.gov By supplying a stable isotope-labeled compound, such as ¹³C-glucose or ¹³C-glutamine, to a biological system, researchers can track how the ¹³C atoms are incorporated into downstream metabolites like this compound. plos.orgmdpi.com
The pattern of ¹³C incorporation is measured using MS or NMR. plos.orgmdpi.com This labeling pattern data, combined with a stoichiometric model of the metabolic network, is used in Metabolic Flux Analysis (MFA) to quantify the rates (fluxes) of all the reactions in the network. wikipedia.org For example, labeling experiments in methanogenic archaebacteria have shown that this compound arises from alpha-ketoglutarate (B1197944) through a series of alpha-ketoacid chain elongation reactions. nih.gov ¹³C-MFA can provide a quantitative measure of the carbon flow through this specific pathway relative to competing pathways. plos.org This powerful approach is essential for understanding how metabolic pathways are regulated and for identifying bottlenecks in biosynthetic processes. wikipedia.orgnih.gov
Design of Isotopic Labeling Experiments with this compound Precursors
Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing critical insights into the biosynthesis and fate of specific compounds like this compound. numberanalytics.com The design of such experiments is fundamental to obtaining clear and interpretable results for metabolic flux analysis. numberanalytics.com The core principle involves supplying a biological system with a substrate (a precursor) enriched with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). bitesizebio.comboku.ac.at This "labeled" precursor is metabolized by the cells, and the isotope gets incorporated into downstream products. bitesizebio.com By tracking the distribution of this isotopic label in this compound and related metabolites, researchers can elucidate its metabolic origins and quantify the activity of the pathways involved. osti.govfrontiersin.org
The selection of an appropriate isotopic tracer is a critical first step and depends on the specific metabolic questions being addressed. numberanalytics.com For studying the carbon backbone of this compound, ¹³C-labeled precursors are the standard choice. cortecnet.com The biosynthesis of this compound, a dicarboxylic acid intermediate, is often linked to fatty acid metabolism, specifically omega-oxidation. Therefore, logical precursors for tracing its formation include ¹³C-labeled long-chain or medium-chain fatty acids.
Key considerations in the design of these experiments include:
Choice of Isotope and Precursor : The precursor should be a compound known or hypothesized to enter the metabolic network upstream of this compound. nih.gov The choice between a uniformly labeled precursor (e.g., [U-¹³C]-Octanoate, where all carbons are ¹³C) and a position-specific labeled precursor (e.g., [1-¹³C]-Octanoate) depends on the desired resolution. Uniformly labeled tracers are excellent for identifying which precursors contribute to a product, while position-specific tracers can help distinguish between alternative pathways. cortecnet.com
Labeling Strategy : The experiment can be conducted to achieve an "isotopic steady state," where the enrichment of the isotope in metabolites becomes constant over time. nih.gov This is often preferred for metabolic flux analysis (MFA) as it simplifies the computational modeling. nih.gov Alternatively, non-stationary analyses can capture dynamic changes in metabolism by taking samples at multiple time points before a steady state is reached. wikipedia.org
Biological System and Conditions : The experimental design must be tailored to the specific organism or cell type under investigation, whether it be microbial, plant, or mammalian. boku.ac.attechnologynetworks.com Factors such as the growth medium, culture conditions, and the time allowed for label incorporation must be carefully controlled and optimized to ensure that the labeling patterns accurately reflect the metabolic state of interest. numberanalytics.com
The following table outlines potential isotopic precursors for tracing the biosynthesis of this compound and the rationale for their use.
| Isotopic Precursor | Type of Labeling | Rationale for Use |
|---|---|---|
| [U-¹³C]-Glucose | Uniform | Traces the de novo synthesis of fatty acid precursors (via acetyl-CoA) that can subsequently be oxidized to form dicarboxylic acids like suberate (B1241622) and this compound. cortecnet.com |
| [U-¹³C]-Octanoic Acid | Uniform | As an eight-carbon fatty acid, it is a direct precursor for suberic acid (suberate) via the omega-oxidation pathway, making it a highly relevant tracer for this compound formation. |
| [1-¹³C]-Octanoic Acid | Position-Specific | Allows for precise tracking of the carboxyl carbon through the oxidation process, helping to resolve specific enzymatic steps and pathway asymmetries. |
| [U-¹³C, ¹⁵N]-Glutamine | Dual Label (C and N) | Used to probe the intersection of carbon and nitrogen metabolism. cortecnet.com It can help determine if this compound is involved in or derived from pathways connected to amino acid metabolism, such as transamination reactions, similar to its well-studied analog, alpha-ketoglutarate. nih.gov |
Data Processing and Computational Models for Flux Determination
Following an isotopic labeling experiment, the analytical phase involves measuring the labeling patterns in intracellular metabolites, which is typically accomplished using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). technologynetworks.com The raw data from these instruments requires several stages of processing before it can be used to calculate metabolic fluxes. researchgate.net This processed data is then fed into computational models to translate the isotopic information into quantitative rates for every reaction in the metabolic network. nih.gov
The workflow begins with the analysis of mass spectra to determine the Mass Distribution Vector (MDV) for this compound and other key metabolites. nih.gov The MDV represents the fractional abundance of each isotopologue of a molecule (e.g., the fraction of the metabolite pool that contains zero ¹³C atoms (M+0), one ¹³C atom (M+1), two (M+2), and so on). nih.gov This raw data must be corrected for the natural abundance of stable isotopes (like ¹³C, ¹⁵N, and ¹⁸O) to isolate the enrichment that resulted from the supplied tracer. nih.gov
Once the corrected MDVs are obtained, they serve as the primary input for Metabolic Flux Analysis (MFA). wikipedia.org MFA is a computational technique that uses a stoichiometric model of the cell's metabolic network to simulate the flow of labeled atoms. plos.org The model calculates the expected MDVs for all metabolites based on a given set of fluxes (reaction rates). By iteratively adjusting the flux values, the algorithm seeks to minimize the difference between the computationally simulated MDVs and the experimentally measured MDVs. researchgate.net The set of fluxes that provides the best fit is considered the most accurate representation of the cell's metabolic state. researchgate.net
In some cases, a single unique solution for all fluxes cannot be determined from the available data, which may result in multiple equally likely flux distributions. plos.org This highlights the importance of designing experiments, potentially with multiple different tracers, to provide sufficient constraints for the model. cortecnet.com
The following table summarizes the key steps involved in data processing and computational flux determination in a typical ¹³C-MFA study.
| Step | Description | Purpose |
|---|---|---|
| 1. Data Acquisition | Analysis of metabolite extracts using GC-MS or LC-MS to measure the mass spectra of target compounds, including this compound. technologynetworks.com | To obtain raw mass isotopomer data for key metabolites. |
| 2. Data Correction | Raw mass spectra are corrected for the natural abundance of all heavy isotopes present in the molecule and derivatization agents. nih.gov | To isolate the isotopic labeling pattern that is solely due to the metabolism of the supplied tracer. |
| 3. MDV Calculation | The corrected data is used to calculate the Mass Distribution Vector (MDV) for each measured metabolite. nih.gov | To provide a quantitative measure of isotope incorporation that can be used in computational models. |
| 4. Network Model Construction | A detailed stoichiometric model of the relevant metabolic network is created, defining all known biochemical reactions, their substrates, products, and atom transitions. mdpi.com | To provide the mathematical framework for simulating carbon flow through the metabolic pathways. |
| 5. Flux Estimation | Computational algorithms (often using software like INCA or FiatFlux) are used to find the set of metabolic fluxes that best reproduces the experimentally measured MDVs. wikipedia.orgucdavis.edu | To quantify the in vivo rates of biochemical reactions and elucidate pathway activity. |
| 6. Statistical Validation | Goodness-of-fit tests are performed to ensure the calculated fluxes are statistically consistent with the experimental data and to determine confidence intervals for each flux value. | To assess the accuracy and reliability of the determined metabolic flux map. |
Interconnections with Other Metabolic Networks and Systems Biology Perspectives
Cross-Talk between Alpha-Ketosuberate Metabolism and Central Carbon Metabolism
The metabolism of this compound, a dicarboxylic acid, is intricately linked with the central carbon metabolism, which forms the core of cellular energy and biosynthetic activities. This connection is primarily understood through the broader context of alpha-keto acid metabolism, which shares common enzymatic pathways and regulatory mechanisms.
Linkages to the Tricarboxylic Acid (TCA) Cycle (General Alpha-Keto Acid Context)
Alpha-keto acids are pivotal intermediates in the metabolic network, bridging amino acid metabolism with the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgwikipedia.org The TCA cycle is a series of chemical reactions essential for aerobic respiration, generating energy in the form of ATP. wikipedia.org Key intermediates of the TCA cycle, such as alpha-ketoglutarate (B1197944) and oxaloacetate, are themselves alpha-keto acids. wikipedia.orgdroracle.ai
The carbon skeletons of many amino acids can be converted into TCA cycle intermediates after the removal of their amino group, a process that often yields an alpha-keto acid. wikipedia.orgkhanacademy.org For instance, the transamination of glutamate (B1630785) produces alpha-ketoglutarate, which directly enters the TCA cycle. khanacademy.orglsuhsc.edu This reversible reaction, catalyzed by transaminases, allows for the interconversion of amino acids and alpha-keto acids, thereby connecting protein metabolism with carbohydrate and fatty acid oxidation. nih.gov
In the specific context of this compound, its biosynthesis in some methanogenic archaea begins with the condensation of the TCA cycle intermediate alpha-ketoglutarate and acetyl-CoA. acs.org This initial step is followed by a series of chain elongation reactions to produce this compound, highlighting a direct biosynthetic link to the TCA cycle. acs.org
The interconnectedness of these pathways ensures that the cell can adapt to different nutritional states. When energy is abundant, TCA cycle intermediates can be siphoned off to synthesize amino acids. Conversely, during periods of low glucose, the breakdown of proteins can supply the TCA cycle with intermediates via their corresponding alpha-keto acids to maintain energy production. wikipedia.org
Table 1: Key Alpha-Keto Acid Intermediates in the TCA Cycle
| Alpha-Keto Acid | Corresponding Amino Acid | Role in TCA Cycle |
| Alpha-ketoglutarate | Glutamate | Central intermediate, involved in nitrogen transport and amino acid synthesis. wikipedia.orgdroracle.ai |
| Oxaloacetate | Aspartate | Combines with acetyl-CoA to form citrate, initiating the cycle. wikipedia.orgdroracle.ai |
| Pyruvate (B1213749) | Alanine | Product of glycolysis that is converted to acetyl-CoA, the primary fuel for the TCA cycle. wikipedia.orglsuhsc.edu |
Relationship with One-Carbon and Amino Acid Metabolism (Broader Alpha-Keto Acid Context)
The metabolism of alpha-keto acids is also deeply intertwined with one-carbon metabolism and the broader network of amino acid biosynthesis and degradation. One-carbon metabolism refers to a set of reactions that involve the transfer of one-carbon units, which are essential for the synthesis of nucleotides, amino acids, and other key biomolecules. lsuhsc.edu
Tetrahydrofolate, the active form of folic acid, is a key carrier of these one-carbon units. lsuhsc.edu The metabolism of certain amino acids, such as serine and glycine, is a major source of one-carbon units for this pathway. The interconversion between these amino acids and their corresponding alpha-keto acids provides a link to one-carbon metabolism.
Furthermore, the transamination reactions that are central to alpha-keto acid metabolism are fundamental to the synthesis of non-essential amino acids. lsuhsc.edu These reactions involve the transfer of an amino group from an existing amino acid to an alpha-keto acid, thereby generating a new amino acid and a new alpha-keto acid. khanacademy.org This process allows the cell to synthesize the amino acids it needs from intermediates of central carbon metabolism.
For example, the synthesis of alanine, aspartate, and glutamate occurs through the transamination of the alpha-keto acids pyruvate, oxaloacetate, and alpha-ketoglutarate, respectively. lsuhsc.edu This highlights the central role of alpha-keto acids as precursors for amino acid biosynthesis.
In the broader context, the breakdown of many amino acids proceeds through the formation of their respective alpha-keto acids, which can then be further metabolized. nih.gov For instance, the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) involves their conversion to the corresponding branched-chain alpha-keto acids. nih.gov These can then be oxidized to provide energy or used as building blocks for other molecules.
This compound's Role in Cellular Processes beyond Core Metabolism (Research Insights)
While the primary role of alpha-keto acids is in core metabolism, emerging research indicates that some, like alpha-ketoglutarate, also function as important signaling molecules and regulators of cellular processes. nih.gov These molecules can influence gene expression and other cellular functions by acting as cofactors for various enzymes. nih.gov
Alpha-ketoglutarate-dependent enzymes, for instance, are involved in the regulation of chromatin structure through histone demethylation and DNA demethylation. nih.gov These epigenetic modifications play a crucial role in controlling gene expression and maintaining cellular identity. nih.gov
Recent studies have shown that alpha-ketoglutarate can suppress the expression of immediate early genes in cancer cells by affecting histone acetylation. nih.gov Furthermore, in the context of brain tumors, alpha-ketoglutarate produced by glutaminolysis can activate the NF-κB signaling pathway, which in turn promotes glucose uptake and cell survival. nih.gov
Although direct evidence for this compound's involvement in such signaling pathways is still limited, the established roles of structurally related alpha-keto acids like alpha-ketoglutarate suggest potential avenues for future research into the broader cellular functions of this compound.
Systems Biology and Omics Approaches in this compound Research
Systems biology offers a holistic approach to understanding complex biological systems by integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. wikipedia.orgpatsnap.com This approach is particularly valuable for elucidating the intricate network of interactions in which metabolites like this compound are involved.
By combining high-throughput experimental data with computational modeling, systems biology can help to:
Identify novel metabolic pathways and regulatory networks.
Predict how perturbations in one part of the network will affect other parts.
Understand the dynamic behavior of metabolic systems in response to different conditions.
Omics technologies provide the foundational data for systems biology studies. nih.gov For example:
Genomics can identify the genes encoding the enzymes involved in this compound metabolism.
Transcriptomics can measure the expression levels of these genes under different conditions, providing insights into how the pathway is regulated.
Proteomics can quantify the abundance of the corresponding enzymes.
Metabolomics can directly measure the concentration of this compound and other related metabolites, providing a snapshot of the metabolic state of the cell.
In the context of this compound research, these approaches can be used to map out its metabolic network, identify its connections to other pathways, and uncover its potential roles in cellular regulation. For instance, a metabolomics study could reveal correlations between the levels of this compound and other metabolites, suggesting potential metabolic or signaling interactions.
While specific systems biology studies focused solely on this compound are not yet widespread, the principles and tools of this field are highly applicable. As more omics data become available, integrative approaches will be crucial for building a comprehensive understanding of the biological significance of this compound.
Future Research Directions and Unanswered Questions in Alpha Ketosuberate Biology
Elucidation of Novel Alpha-Ketosuberate-Interacting Enzymes and Pathways
The known metabolic pathway to α-ketosuberate involves a series of α-keto acid chain elongation reactions starting from α-ketoglutarate. nih.govacs.org In methanogenic archaea like Methanosarcina thermophila and Methanococcus jannaschii, α-ketoglutarate is converted to α-ketoadipate, which is then elongated to α-ketopimelate, and finally to α-ketosuberate. nih.govgoogle.com This iterative process, which adds a methylene (B1212753) group in each cycle, is catalyzed by a set of enzymes collectively known as "Aks". google.com Key enzymes in this pathway include homologs of homocitrate synthase, cis-homoaconitate dehydratase, and isohomocitrate dehydrogenase. acs.orgrug.nl Specifically, the AksA protein catalyzes the initial condensation with acetyl-CoA, while AksD and AksE form a complex that performs an isomerization step, and AksF, an isocitrate dehydrogenase homolog, carries out the subsequent decarboxylation. researchgate.net
While this core pathway is established, future research is needed to identify and characterize other enzymes that may interact with α-ketosuberate. For instance, α-ketosuberate serves as a precursor for the biosynthesis of coenzyme B and biotin (B1667282). acs.org The conversion of α-ketosuberate to 7-mercaptoheptanoic acid, a component of coenzyme B, involves a nonoxidative decarboxylation to form 7-oxoheptanoic acid. nih.govnih.gov Another branch involves an oxidative decarboxylation to yield pimelate (B1236862), a biotin precursor. acs.org The specific enzymes catalyzing these downstream decarboxylation steps are not fully characterized and represent a key area for future investigation. Furthermore, the broad substrate specificity of the Aks enzymes suggests they might produce other, as-yet-unidentified, α-keto acids, and exploring these potential side reactions could reveal novel metabolic connections. mdpi.com
Comprehensive Mapping of this compound Metabolic Fluxes in Diverse Organisms
Gas chromatographic-mass spectrometric analysis has shown that while α-ketoglutarate and α-ketoadipate are widespread in bacteria, α-ketopimelate and α-ketosuberate are uniquely found in methanogenic archaebacteria. nih.gov This distinct distribution highlights the specialized role of the α-ketosuberate pathway in these organisms, primarily for coenzyme B biosynthesis. nih.gov
Advanced Biotechnological Applications and Metabolic Engineering Strategies for this compound
The α-keto acid elongation pathway that produces α-ketosuberate has significant potential for biotechnological applications, particularly in the production of platform chemicals for biopolymers. researchgate.netscirp.org Metabolic engineering efforts have focused on harnessing this pathway, which originates in archaea, and expressing it in more industrially amenable hosts like Escherichia coli. rug.nlresearchgate.net
One major application is the synthesis of nylon-6 precursors. rug.nlmdpi.com By heterologously expressing the archaeal aks genes in E. coli, researchers have engineered strains capable of producing α-ketopimelate (AKP) from α-ketoglutarate. rug.nl This intermediate can then be converted to 6-aminocaproic acid (6-ACA), the monomer for nylon-6, through the action of a novel decarboxylase and an aminotransferase. rug.nl In one study, expressing aks genes from Methanococcus aeolicus in E. coli led to the production of 160 mg/L of 6-ACA. rug.nl The pathway can also be directed to produce adipic acid, a precursor for nylon 6,6, which has been observed as a byproduct in these engineered strains. mdpi.com
Future strategies will likely focus on optimizing these engineered pathways. This includes fine-tuning enzyme expression levels and improving enzyme specificity to prevent the formation of longer-chain products like α-ketosuberate when α-ketopimelate is the desired product. unimib.it The selection of key enzymes, such as the initial condensing enzyme (AksA), is crucial for controlling the final product length. unimib.it Advanced strategies may also involve creating synthetic recursive pathways that allow for controlled, iterative carbon chain elongation to produce a variety of medium-chain-length dicarboxylic acids. researchgate.net
Table 1: Examples of Metabolic Engineering for Products via Alpha-Keto Acid Elongation Pathway
| Host Organism | Engineered Pathway Enzymes | Precursor | Intermediate | Final Product(s) | Reported Titer |
| Escherichia coli | aks genes from M. aeolicus, kdcA (decarboxylase), vfl (aminotransferase) | α-Ketoglutarate | α-Ketopimelate | 6-Aminocaproic acid (6-ACA) | 160 mg/L |
| Escherichia coli | aks genes | α-Ketoglutarate | α-Ketopimelate | Adipic acid (byproduct) | >300 mg/L |
| In vitro system | Chain elongation enzymes, decarboxylase, aldehyde dehydrogenase | 2-Keto-6-aminocaproate | N/A | 5-Aminovalerate, 6-Aminocaproate, 7-Aminoheptanoate | 99.16 mg/L, 46.96 mg/L, 4.78 mg/L |
This table is generated based on data from multiple research findings. rug.nlresearchgate.netmdpi.com
Integration of Multi-Omics Data for a Holistic Understanding of this compound Metabolism
A holistic, systems-level understanding of α-ketosuberate metabolism requires the integration of multiple layers of biological data. researchgate.netwikipedia.orgpatsnap.com The combination of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—provides a comprehensive view of how metabolic pathways are regulated and function within a cell. mdpi.comnih.gov
For α-ketosuberate, integrating these datasets can unravel the complex regulatory networks governing its synthesis and consumption. plos.org For example, transcriptomics can reveal how the expression of aks genes changes under different growth conditions, while proteomics can quantify the actual abundance of the corresponding enzymes. plos.org Metabolomics provides direct measurements of the concentrations of α-ketosuberate and its precursors and products, offering a real-time snapshot of the pathway's activity. nih.gov
In the context of metabolic engineering, a multi-omics approach is invaluable for identifying bottlenecks and optimizing pathway performance. mdpi.comnih.gov By comparing omics data from engineered strains with high and low product yields, researchers can pinpoint specific enzymes that are underexpressed or metabolic imbalances that are hindering production. rug.nl For instance, quantitative proteomics was used to show a positive correlation between the abundance of Aks proteins and the production level of α-ketopimelate in engineered E. coli. rug.nl Genome-scale metabolic models (GEMs) serve as a powerful framework to integrate these diverse datasets, allowing for the simulation of metabolic fluxes and the prediction of the effects of genetic modifications. nih.govmdpi.com Future work should focus on developing detailed, context-specific models for both native methanogens and engineered production hosts to guide more precise and effective metabolic engineering strategies. plos.orgchemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
